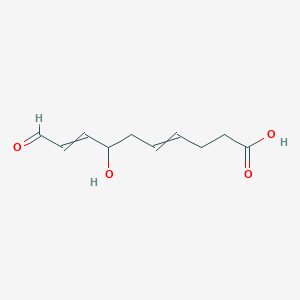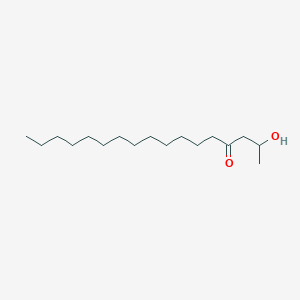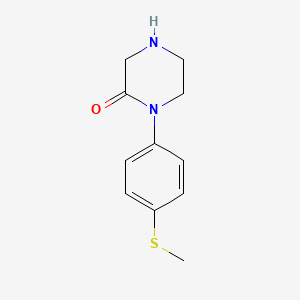
4-(4-Chlorobutoxy)benzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorobutoxy)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C10H13ClO3S. This compound is characterized by the presence of a benzene ring substituted with a 4-chlorobutoxy group and a sulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Phosphorus Pentachloride Method
-
Phosphorus Oxychloride Method
Reactants: Sodium benzenesulfonate and phosphorus oxychloride.
Conditions: Similar to the phosphorus pentachloride method, the mixture is heated and stirred periodically.
Procedure: The product is purified by distillation under reduced pressure.
-
Chlorosulfonic Acid Method
Reactants: Benzene and chlorosulfonic acid.
Conditions: The reaction is carried out at 20–25°C with continuous stirring.
Procedure: Benzene is slowly added to chlorosulfonic acid, and the mixture is stirred to form benzenesulfonyl chloride.
Análisis De Reacciones Químicas
Types of Reactions
-
Electrophilic Aromatic Substitution
Reactions: The compound undergoes electrophilic aromatic substitution reactions, where the benzene ring is attacked by electrophiles.
Reagents and Conditions: Common reagents include halogens (Cl2, Br2), sulfuric acid (H2SO4), and nitric acid (HNO3). .
Products: The major products depend on the electrophile used. .
-
Nucleophilic Substitution
Reactions: The sulfonyl chloride group can undergo nucleophilic substitution reactions.
Reagents and Conditions: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Products: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters
Aplicaciones Científicas De Investigación
4-(4-Chlorobutoxy)benzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the development of new drugs and therapeutic agents, particularly in the synthesis of sulfonamide-based drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-(4-Chlorobutoxy)benzene-1-sulfonyl chloride involves its reactivity as an electrophile and a nucleophile:
Electrophilic Reactivity: The sulfonyl chloride group is highly electrophilic and can react with nucleophiles such as amines, alcohols, and thiols.
Nucleophilic Reactivity: The compound can also undergo nucleophilic aromatic substitution reactions, where the benzene ring is attacked by nucleophiles.
Comparación Con Compuestos Similares
4-(4-Chlorobutoxy)benzene-1-sulfonyl chloride can be compared with other similar compounds:
4-(Benzyloxy)benzene-1-sulfonyl chloride: This compound has a benzyloxy group instead of a chlorobutoxy group.
4-Chlorobutane-1-sulfonyl chloride: This compound lacks the benzene ring and has a simpler structure.
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: This compound has a trifluoromethyl group instead of a chlorobutoxy group.
Propiedades
Número CAS |
854306-62-0 |
|---|---|
Fórmula molecular |
C10H12Cl2O3S |
Peso molecular |
283.17 g/mol |
Nombre IUPAC |
4-(4-chlorobutoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C10H12Cl2O3S/c11-7-1-2-8-15-9-3-5-10(6-4-9)16(12,13)14/h3-6H,1-2,7-8H2 |
Clave InChI |
DVEKBYDQYUBOKG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OCCCCCl)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{4-[([1,1'-Biphenyl]-2-yl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B14194272.png)

![[4-(3,5-Difluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl](phenyl)methanone](/img/structure/B14194283.png)

![(2S)-2-{[(3-Bromophenyl)methyl]amino}-4-methylpentan-1-ol](/img/structure/B14194305.png)
![Methyl 3-methoxy-5-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B14194307.png)
![2-Chloro-1-[(2S)-2-(diphenylmethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B14194311.png)
![4-Amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B14194312.png)




